molecular formula C12H14N2O2 B13290383 Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate

Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate

Cat. No.: B13290383
M. Wt: 218.25 g/mol
InChI Key: AUPOPUDNCMAPEE-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate typically involves the reaction of 5-methylindole with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{5-methylindole} + \text{glycine methyl ester} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and indole groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1H-indol-3-yl)acetate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate is a compound belonging to the indole class of heterocyclic compounds, recognized for its diverse biological activities. This article provides an in-depth examination of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Indole Ring System : Substituted at the 5-position with a methyl group and at the 2-position with an amino group.
  • Acetate Ester Group : This structural configuration influences its reactivity and biological activity.

Molecular Formula : C11H12N2O2
Molecular Weight : 218.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The indole ring allows binding to multiple receptors and enzymes, leading to diverse biological responses:

  • Antiviral Properties : Inhibits viral replication.
  • Anti-inflammatory Effects : Reduces inflammation in various biological systems.

Antibacterial Activity

Research has demonstrated that indole derivatives exhibit significant antibacterial properties. This compound has shown effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.

A study indicated that compounds similar to this compound possess Minimum Inhibitory Concentration (MIC) values ranging from 0.56–12.50 μM against resistant strains like MRSA, outperforming traditional antibiotics like ampicillin .

Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. It demonstrated effectiveness against several fungal species, with results indicating superior performance compared to established antifungal agents like bifonazole and ketoconazole .

Cytotoxicity and Cancer Research

This compound exhibits cytotoxic effects against various cancer cell lines. Notably:

  • IC50 Values : The compound shows significant cytotoxicity with IC50 values ranging from 12–21 μM against tested cancer lines, indicating potential selectivity towards cancer cells over normal cells .

This selectivity suggests that it could be developed as a therapeutic agent for cancer treatment, particularly in targeting resistant cell lines.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameSimilarityKey Features
Indole-3-acetic acid0.91Naturally occurring plant hormone
Methyl 3-(1H-indol-3-yl)propanoate0.96Propanoate instead of acetate
Ethyl 2-(1H-indol-3-yl)acetate0.96Ethyl group instead of methyl

The unique substitution pattern in this compound significantly influences its biological activity compared to these related compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Study on Antibacterial Activity : A series of synthesized indole derivatives showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria, with specific focus on their mechanisms involving enzyme inhibition and receptor modulation .
  • Cytotoxicity Evaluation : Research demonstrated significant cytotoxicity in cancer cell lines compared to normal fibroblast cells, indicating a potential therapeutic window for cancer treatment .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H14N2O2/c1-7-3-4-10-8(5-7)9(6-14-10)11(13)12(15)16-2/h3-6,11,14H,13H2,1-2H3

InChI Key

AUPOPUDNCMAPEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(C(=O)OC)N

Origin of Product

United States

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